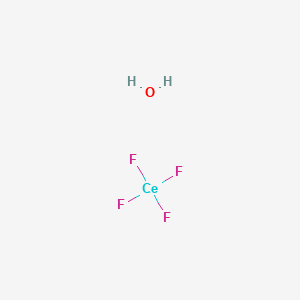

Cerium(IV) fluoride hydrate

Overview

Description

Cerium(IV) fluoride hydrate is a water-insoluble source of Cerium used in oxygen-sensitive applications such as metal production . It has commercial applications in metallurgy, glass and glass polishing, ceramics, catalysts, and phosphors .

Synthesis Analysis

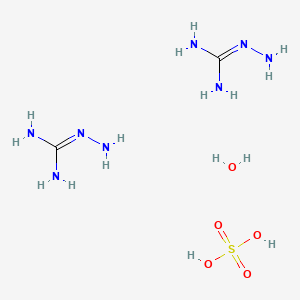

Cerium(IV) fluoride hydrate can be synthesized by precipitating from an aqueous solution of Ce(SO4)2·4H2O with 40% hydrofluoric acid. This process yields a nanosized powder of cerium tetrafluoride hydrate with a composition close to CeF4*0.95 H2O .Molecular Structure Analysis

According to X-ray phase analysis, the crystalline phase of Cerium(IV) fluoride hydrate has a cubic lattice similar to the lattice of PuF4·1.6H2O .Chemical Reactions Analysis

The hydrate nanopowder is characterized by XRD, TEM, ¹H and ¹⁹F {¹H}NMR, and IR-spectroscopy. Quantum chemical calculations of the IR-spectra of models of the possible interaction of water molecules with fluorine ions have been carried out .Physical And Chemical Properties Analysis

Cerium(IV) fluoride hydrate is a nanosized powder. It is water-insoluble and used in oxygen-sensitive applications .Scientific Research Applications

- The material’s reversible hydrogen sorption properties make it promising for fuel cells and other hydrogen-based technologies .

- Researchers explore its optical properties, stability, and responsiveness to electrical stimuli. Applications include smart windows, displays, and privacy glass .

- Its unique optical properties, such as luminescence and transparency, make it useful for signal transmission in optical communication systems and as a sensing material for detecting specific analytes .

- Its bandgap and electronic properties are relevant for photovoltaic applications. By incorporating it into solar cell designs, scientists aim to enhance efficiency and stability .

- Its redox properties and surface reactivity make it suitable for promoting chemical transformations. Researchers study its effectiveness in oxidation, reduction, and other catalytic processes .

- Its ability to emit light upon excitation is valuable for applications like fluorescent lamps, displays, and imaging devices .

- They can participate in redox reactions, sequester heavy metals, and remove pollutants from water and soil .

Hydrogen Storage Materials

Electrochromic Materials

Optical Fibers and Sensors

Solar Cells

Catalysts

Phosphors and Luminescent Materials

Environmental Remediation

Materials Science and Nanotechnology

Mechanism of Action

Target of Action

Cerium(IV) fluoride hydrate is primarily used in oxygen-sensitive applications , such as metal production . It is also used in metallurgy , glass and glass polishing , ceramics , catalysts , and in phosphors . In steel manufacturing, it is used to remove free oxygen and sulfur by forming stable oxysulfides .

Mode of Action

Cerium(IV) fluoride hydrate interacts with its targets through redox reactions . The rate-limiting step in these reactions is the redox decomposition of the intermediate complex . The compound has been studied in the context of the Belousov–Zhabotinsky oscillating reaction (BZ reaction), which is catalyzed by cerium ions .

Biochemical Pathways

The compound affects the oxidation of oxalic acid by cerium(IV) in a sulfuric acid medium . This process involves two parallel reaction pathways, with two different cerium(IV)–oxalate intermediate complexes identified and characterized . These complexes have similar reactivity, which may be due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Pharmacokinetics

It is known that the compound iswater-insoluble , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Cerium(IV) fluoride hydrate is the formation of stable oxysulfides in steel manufacturing . This helps to remove free oxygen and sulfur, tying up undesirable trace elements .

Action Environment

The action of Cerium(IV) fluoride hydrate can be influenced by environmental factors. For instance, the compound’s hydrated form can be produced by reacting 40% hydrofluoric acid and cerium(IV) sulfate solution at 90°C . This suggests that temperature and the presence of other chemicals can affect the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tetrafluorocerium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPYHDQRHZOTL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Ce](F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeF4H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.125 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) fluoride hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

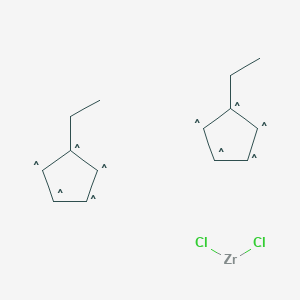

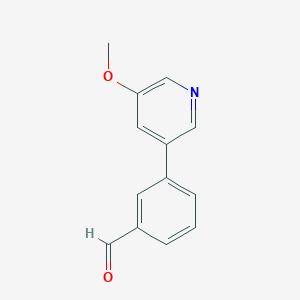

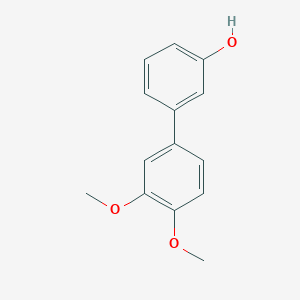

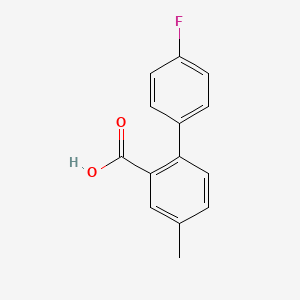

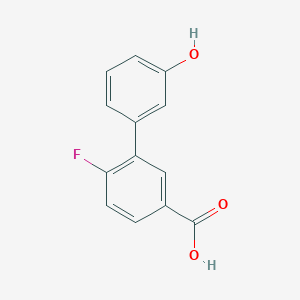

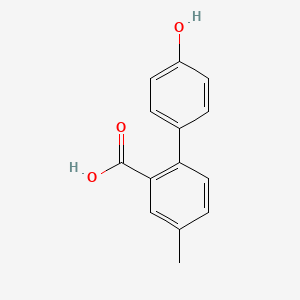

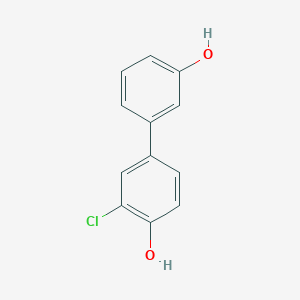

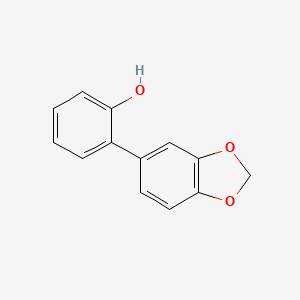

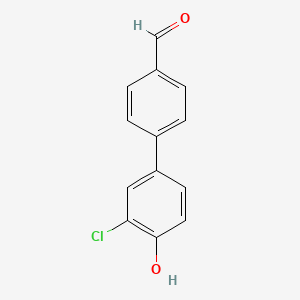

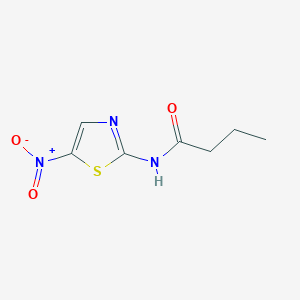

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)